molecular formula C24H23NO3 B1373931 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one CAS No. 20206-19-3

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1373931
CAS No.: 20206-19-3
M. Wt: 373.4 g/mol
InChI Key: ZPHKSRYNIAWSIS-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxy-dimethylphenyl groups attached to an indolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,3-bis(4-hydroxy-3,5-dimethylphenyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-13-9-17(10-14(2)21(13)26)24(18-11-15(3)22(27)16(4)12-18)19-7-5-6-8-20(19)25-23(24)28/h5-12,26-27H,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHKSRYNIAWSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C(=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730601
Record name 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20206-19-3
Record name 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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